ENT-C225

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

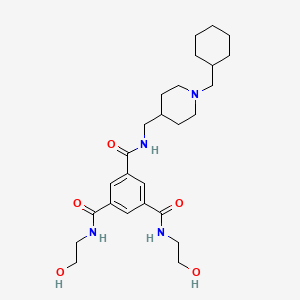

Molekularformel |

C26H40N4O5 |

|---|---|

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide |

InChI |

InChI=1S/C26H40N4O5/c31-12-8-27-24(33)21-14-22(25(34)28-9-13-32)16-23(15-21)26(35)29-17-19-6-10-30(11-7-19)18-20-4-2-1-3-5-20/h14-16,19-20,31-32H,1-13,17-18H2,(H,27,33)(H,28,34)(H,29,35) |

InChI-Schlüssel |

FTNDGLFWCZMMSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CN2CCC(CC2)CNC(=O)C3=CC(=CC(=C3)C(=O)NCCO)C(=O)NCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ENT-C225 (Cetuximab)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENT-C225, identified as Cetuximab (Erbitux), is a chimeric (mouse/human) monoclonal antibody that functions as an epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It is a cornerstone in the treatment of metastatic colorectal cancer and squamous cell carcinoma of the head and neck.[2][3] This guide provides a comprehensive overview of the molecular mechanisms through which Cetuximab exerts its anti-tumor effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: EGFR Inhibition

Cetuximab's primary mechanism of action is the high-affinity binding to the extracellular domain of the epidermal growth factor receptor (EGFR), also known as HER1 or ErbB-1.[4][5] This binding competitively inhibits the attachment of endogenous ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[1][4]

The binding of Cetuximab to EGFR prevents receptor dimerization and subsequent activation of the intrinsic tyrosine kinase domain.[1][3][5] This blockade of EGFR signaling initiates a cascade of downstream effects that collectively inhibit tumor growth and survival.[1][4]

Inhibition of Downstream Signaling Pathways

By preventing the autophosphorylation of EGFR, Cetuximab effectively halts the activation of several critical downstream signaling cascades implicated in tumorigenesis:

-

RAS-RAF-MEK-ERK Pathway: Inhibition of this pathway leads to a reduction in cell proliferation and survival.[6][7]

-

PI3K-Akt-mTOR Pathway: Blockade of this pathway contributes to the induction of apoptosis and a decrease in cell survival.[6][7][8]

-

JAK/STAT Pathway: Inhibition of STAT3 phosphorylation has been linked to increased apoptosis.

These inhibitory effects result in a multifaceted anti-tumor response, including:

-

Inhibition of Cell Cycle Progression: Cetuximab can induce G1-phase cell cycle arrest.[8]

-

Induction of Apoptosis: By blocking pro-survival signals, Cetuximab promotes programmed cell death.[1][5]

-

Inhibition of Angiogenesis: The drug has been shown to decrease the production of vascular endothelial growth factor (VEGF).[1][9]

-

Reduction of Invasion and Metastasis: Cetuximab can decrease the production of matrix metalloproteinases.[1]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

As a chimeric IgG1 monoclonal antibody, Cetuximab's Fc region can be recognized by Fcγ receptors on immune effector cells, such as natural killer (NK) cells.[4] This interaction triggers the release of cytotoxic granules from the immune cells, leading to the lysis of the antibody-coated tumor cell.[4] This ADCC mechanism represents an additional, immune-mediated mode of action for Cetuximab.[4]

Quantitative Data

Binding Affinity

| Parameter | Value | Cell Line | Reference |

| Dissociation Constant (Kd) | 0.1 - 0.7 nM | 4 EGFR-positive cervical cancer cell lines | [2] |

| Dissociation Constant (Kd) | ~0.2 nM | A431 (EGFR overexpressing) | [10] |

Clinical Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC)

EXTREME Trial (First-Line Treatment of Recurrent or Metastatic HNSCC)

| Endpoint | Chemotherapy Alone | Cetuximab + Chemotherapy | Hazard Ratio (HR) | p-value | Reference |

| Median Overall Survival | 7.4 months | 10.1 months | 0.80 | 0.04 | [11] |

| Median Progression-Free Survival | 3.3 months | 5.6 months | 0.54 | <0.001 |

NRG Oncology RTOG 0920 Trial (Postoperative Radiotherapy with or without Cetuximab)

| Endpoint | Radiotherapy Alone | Cetuximab + Radiotherapy | Hazard Ratio (HR) | p-value | Reference |

| 5-Year Overall Survival | 68.7% | 76.5% | 0.81 | 0.075 (one-sided) | [12] |

| 5-Year Disease-Free Survival | 63.6% | 71.7% | 0.75 | 0.017 (one-sided) | [12] |

Preclinical Efficacy in HNSCC Xenograft Models

| Treatment | Tumor Growth Inhibition | Model | Reference |

| Cetuximab (monotherapy) | Significant growth inhibition | CAL33 orthotopic xenograft | [13] |

| Temsirolimus + Cetuximab | Strongest growth-inhibiting effects | CAL33 orthotopic xenograft | [13] |

Experimental Protocols

EGFR Phosphorylation Assay (Western Blot)

Objective: To determine the effect of Cetuximab on the phosphorylation of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment:

-

Culture head and neck cancer cell lines (e.g., UM-SCC4, UM-SCC19, UM-SCC47, UM-SCC104) to 70-80% confluency.

-

Treat cells with Cetuximab (e.g., 1µg/mL) or a control antibody (e.g., Rituximab) for a specified time (e.g., 48 hours).

-

For stimulation experiments, cells can be treated with ligands like EGF or TGF-α for short durations (e.g., 0, 1, 5, 10, 15 minutes) before protein extraction.[14]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.[15]

-

Immunohistochemistry (IHC) for EGFR Expression

Objective: To assess the expression levels of EGFR in tumor tissue.

Methodology:

-

Tissue Preparation:

-

Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a series of graded ethanol solutions and finally in deionized water.[16]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a steamer, water bath, or pressure cooker in a suitable buffer (e.g., citrate buffer, pH 6.0).[16]

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific protein binding using a protein block solution.[17]

-

Incubate with a primary antibody against EGFR (e.g., clone H11) for 30-60 minutes at room temperature or overnight at 4°C.[16][17]

-

Wash with buffer and incubate with a polymer-based HRP-conjugated secondary antibody.[16]

-

Wash and apply a DAB chromogen solution until the desired stain intensity develops.[16]

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded alcohols and xylene, and mount with a coverslip.

-

-

Analysis:

-

Evaluate the staining intensity and percentage of positive tumor cells under a microscope. A scoring system can be used to quantify EGFR expression.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To measure the ability of Cetuximab to induce immune-mediated killing of tumor cells.

Methodology:

-

Cell Preparation:

-

Target Cells: Culture EGFR-expressing cancer cell lines (e.g., HT29, HCT116).

-

Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood and enrich for NK cells using an NK cell isolation kit.

-

-

ADCC Assay (LDH Release Assay):

-

Seed target cells in a 96-well plate.

-

After 24 hours, add Cetuximab or a control IgG at various concentrations.

-

Add effector cells at different effector-to-target (E:T) ratios (e.g., 1:1, 10:1, 20:1).[18]

-

Incubate the plate for a specified time (e.g., 4 or 24 hours) at 37°C.[18][19]

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the lactate dehydrogenase (LDH) released into the supernatant using a commercially available kit (e.g., CytoTox 96).[19]

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.

-

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Cetuximab.

Caption: Experimental workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Correlating EGFR Expression with Receptor-Binding Properties and Internalization of 64Cu-DOTA-Cetuximab in 5 Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cetuximab (Erbitux) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cetuximab? [synapse.patsnap.com]

- 5. Cetuximab: an epidermal growth factor receptor chemeric human-murine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A dual-targeted molecular therapy of PP242 and cetuximab plays an anti-tumor effect through EGFR downstream signaling pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol Sensitizes Colorectal Cancer Cells to Cetuximab by Connexin 43 Upregulation-Induced Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cetuximab reverses the Warburg effect by inhibiting HIF-1–regulated LDH-A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors [frontiersin.org]

- 11. Cetuximab With Chemotherapy Prolongs Survival in Head and Neck Cancer [medscape.com]

- 12. Radiotherapy with Cetuximab may be superior to radiotherapy alone for selected patients who underwent surgery for head and neck cancer - NRG Oncology [nrgoncology.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. biocare.net [biocare.net]

- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 19. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Discovery and Synthesis Pathway of ent-Kaurene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the discovery and synthesis of ent-kaurene, a key tetracyclic diterpenoid intermediate in the biosynthesis of gibberellin plant hormones. The document details the enzymatic cascade responsible for its production, presents quantitative data from various studies, outlines detailed experimental protocols for its synthesis and analysis, and visualizes the associated biochemical pathways.

Introduction to ent-Kaurene

ent-Kaurene is a tetracyclic diterpene that serves as a crucial precursor in the biosynthesis of gibberellins (GAs), a class of phytohormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1][2][3][4] The biosynthesis of ent-kaurene from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is a two-step cyclization process catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[5] In some fungi and lower plants, these two catalytic functions are present in a single bifunctional protein.[6]

The ent-Kaurene Biosynthetic Pathway

The synthesis of ent-kaurene occurs in the plastids of plant cells and involves the following sequential reactions:[5]

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of the linear precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase.[7][8][9]

-

Formation of ent-Kaurene: The second step involves the further cyclization of ent-CPP to the tetracyclic hydrocarbon, ent-kaurene. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase.[10][11][12]

Diagram of the ent-Kaurene Biosynthetic Pathway

References

- 1. Gibberellin biosynthesis: its regulation by endogenous and environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gibberellin biosynthesis and the regulation of plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 11. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of ENT-C225: A Technical Overview

Disclaimer: Extensive searches for "ENT-C225" did not yield any specific information regarding a compound with this designation. The following technical guide is a structured example based on publicly available information for other compounds and general experimental methodologies. This content is for illustrative purposes only and does not represent actual data for this compound.

This document provides a hypothetical overview of the preliminary in vitro evaluation of a compound, structured as a technical guide for researchers, scientists, and drug development professionals. All data, protocols, and pathways are representative examples.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro assays.

Table 1: Anti-proliferative Activity in Human Cancer Cell Lines (72-hour incubation)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung Carcinoma | 150 |

| MCF-7 | Breast Adenocarcinoma | 275 |

| HCT116 | Colon Carcinoma | 95 |

| HeLa | Cervical Adenocarcinoma | 210 |

Table 2: Topoisomerase I Inhibition Assay

| Compound | Target | IC₅₀ (nM) |

| This compound (Hypothetical) | Topoisomerase I | 85 |

| Camptothecin (Reference) | Topoisomerase I | 100 |

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

2.1. Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116, HeLa) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Cells were treated with a serial dilution of the hypothetical this compound (0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis from the dose-response curves.

2.2. In Vitro Topoisomerase I Inhibition Assay

-

Reaction Mixture: The reaction was performed in a buffer containing 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

-

DNA Substrate: Supercoiled plasmid DNA (250 ng) was used as the substrate.

-

Enzyme and Compound Incubation: Human DNA topoisomerase I (2 units) was pre-incubated with various concentrations of the hypothetical this compound for 10 minutes at 37°C.

-

Reaction Initiation and Termination: The DNA substrate was added to the mixture, and the reaction was allowed to proceed for 30 minutes at 37°C. The reaction was terminated by adding a stop solution containing 1% SDS and 10 mM EDTA.

-

Gel Electrophoresis: The reaction products were separated by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: The gel was stained with ethidium bromide and visualized under UV light. The percentage of supercoiled and relaxed DNA was quantified to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizations of hypothetical mechanisms and workflows are provided below.

ENT-C225 (Cetuximab): A Technical Overview for Researchers

An In-depth Guide to the Molecular Structure, Properties, and Mechanism of Action of the EGFR Inhibitor Cetuximab

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ENT-C225, a chimeric monoclonal antibody better known as Cetuximab. Cetuximab is a critical therapeutic agent in the treatment of various cancers, primarily through its targeted inhibition of the Epidermal Growth Factor Receptor (EGFR). This document details its molecular structure, key physicochemical and biological properties, mechanism of action, and established experimental protocols for its characterization. All quantitative data are presented in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Molecular Structure and Properties

Cetuximab is a recombinant, chimeric human/murine IgG1 monoclonal antibody. Its structure is designed to specifically target the extracellular domain of the human Epidermal Growth Factor Receptor (EGFR). The variable regions, responsible for antigen binding, are of murine origin, while the constant regions are human IgG1. This chimerization reduces the immunogenicity of the antibody in human patients.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆₄₈₄H₁₀₀₄₂N₁₇₃₂O₂₀₂₃S₃₆ | [1] |

| Average Molecular Weight | 145.8 kDa | [2] |

| Immunoglobulin Class | Chimeric (mouse/human) IgG1κ | |

| Target Antigen | Epidermal Growth Factor Receptor (EGFR) | [1] |

Biological Properties

| Property | Value | Cell Line/Conditions | Reference |

| Binding Affinity (Kd) | 0.1 - 0.7 nM | EGFR-positive cervical cancer cell lines | [3] |

| IC50 (Cell Proliferation) | 0.25 nM | H292 (NSCLC, wild-type EGFR) | [4] |

| IC50 (Cell Proliferation) | 6.7 nM | H1650 (NSCLC, deletion mutation) | [4] |

| IC50 (Cell Proliferation) | Varies (pM to µM range) | Various cancer cell lines | [4] |

Mechanism of Action

Cetuximab exerts its anti-tumor effects through two primary mechanisms: inhibition of EGFR signaling and induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[5]

Inhibition of EGFR Signaling

Cetuximab binds with high affinity to the extracellular domain III of EGFR, competitively inhibiting the binding of its natural ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α).[6] This blockage prevents the dimerization and subsequent autophosphorylation of the receptor's intracellular tyrosine kinase domain.[5] As a result, downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, are inhibited.[5][6] This leads to cell cycle arrest and induction of apoptosis.[4]

Figure 1: Cetuximab's Inhibition of the EGFR Signaling Pathway.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

The Fc region of Cetuximab, being a human IgG1, can be recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells.[5] This engagement triggers the release of cytotoxic granules from the immune cells, leading to the lysis of the antibody-coated tumor cell.[5]

Figure 2: Mechanism of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of Cetuximab.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of Cetuximab on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A431, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of Cetuximab (e.g., 0-200 µg/mL).[1] Include a vehicle control (medium without antibody).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

Figure 3: Workflow for a Cell Proliferation (MTT) Assay.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of Cetuximab on EGFR activation.

Methodology:

-

Cell Culture and Treatment: Culture EGFR-expressing cells (e.g., A431) to 70-80% confluency. Serum-starve the cells overnight, then treat with Cetuximab (e.g., 100 µg/mL) for a specified time (e.g., 12 hours).[7] A control group should be left untreated.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (pEGFR) and total EGFR overnight at 4°C.[7] A loading control antibody (e.g., β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of pEGFR to total EGFR.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol measures the ability of Cetuximab to induce immune-mediated killing of target cancer cells.

Methodology:

-

Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or NK cells from healthy donor blood to use as effector cells.

-

Target Cell Preparation: Label the target cancer cells (e.g., HT-29) with a release agent such as ⁵¹Cr or use a non-radioactive method that measures the release of lactate dehydrogenase (LDH).[5][9]

-

Assay Setup: In a 96-well V-bottom plate, combine the labeled target cells, effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1), and Cetuximab at a fixed concentration (e.g., 10 µg/mL).[5][10]

-

Controls: Include controls for spontaneous release (target cells alone), maximum release (target cells with lysis buffer), and effector cell background.[6]

-

Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C.[5]

-

Supernatant Collection: Centrifuge the plate again and collect the supernatant.

-

Measurement: Measure the amount of released ⁵¹Cr or LDH in the supernatant.[5][9]

-

Data Analysis: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.[9]

Conclusion

This compound (Cetuximab) is a well-characterized therapeutic monoclonal antibody with a dual mechanism of action against EGFR-expressing tumors. Its ability to both inhibit critical cell signaling pathways and engage the immune system makes it a valuable tool in oncology. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. Further research may focus on overcoming resistance mechanisms and exploring novel combination therapies to enhance its efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Correlating EGFR Expression with Receptor-Binding Properties and Internalization of 64Cu-DOTA-Cetuximab in 5 Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Phase I Trial to Evaluate Antibody-Dependent Cellular Cytotoxicity of Cetuximab and Lenalidomide in Advanced Colorectal and Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Enhancement of antibody-dependent cellular cytotoxicity of cetuximab by a chimeric protein encompassing interleukin-15 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Targeted Therapy: Early Research and Development of ENT-C225 (Cetuximab)

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the foundational research and early development of ENT-C225, a chimeric monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is now widely known as Cetuximab. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the preclinical and initial clinical investigations that established its therapeutic potential, particularly in the context of head and neck cancers.

Introduction: Identifying a Key Target in Oncology

The development of C225 was rooted in the growing understanding of the critical role of the Epidermal Growth Factor Receptor (EGFR) in tumor progression. EGFR, a transmembrane receptor tyrosine kinase, is frequently overexpressed in various solid tumors, including a majority of squamous cell carcinomas of the head and neck (HNSCC).[1] This overexpression was correlated with a poor prognosis, making EGFR an attractive target for therapeutic intervention.[1] C225 was developed as a chimeric human/mouse IgG1 monoclonal antibody designed to specifically bind to the extracellular domain of EGFR with high affinity, thereby blocking ligand binding and subsequent intracellular signaling.[2][3]

Mechanism of Action: Disrupting Tumor Proliferation and Survival

C225 exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting the EGFR signaling cascade. It competitively binds to the extracellular domain of EGFR, preventing the binding of its natural ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[3][4] This blockade has several downstream consequences:

-

Inhibition of Receptor Dimerization and Autophosphorylation: By preventing ligand binding, C225 inhibits the conformational changes required for EGFR dimerization and the subsequent activation of its intrinsic tyrosine kinase activity. This leads to a reduction in receptor autophosphorylation.[4][5]

-

Downregulation of Signaling Pathways: The inhibition of EGFR activation blocks critical downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[5][6]

-

Induction of Apoptosis: By disrupting these survival signals, C225 can induce programmed cell death (apoptosis) in tumor cells.[3]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, C225 can engage immune effector cells, such as natural killer (NK) cells, through its Fc region. This interaction triggers the release of cytotoxic granules, leading to the lysis of the targeted tumor cell.[4][7]

Preclinical Research and Development

The anti-tumor activity of C225 was extensively evaluated in a series of preclinical studies, both in vitro and in vivo.

In Vitro Studies

In vitro experiments using various human cancer cell lines, particularly HNSCC lines, demonstrated the potent inhibitory effects of C225.

| Parameter | Cell Line | Value/Effect | Reference |

| Binding Affinity (Kd) | A431 (EGFR-overexpressing) | 0.25 nmol/L | [8] |

| Inhibition of Cell Proliferation | HNSCC cell lines | Time-dependent inhibition | [3] |

| IC50 (Cell Proliferation) | H292 (NSCLC) | 0.25 nmol/L | [8] |

| IC50 (Cell Proliferation) | H1650 (NSCLC with deletion mutation) | 6.7 nmol/L | [8] |

| Induction of Apoptosis | Various cancer cell lines | Demonstrated | [3] |

| Inhibition of EGFR Phosphorylation | HNSCC cell lines | Reduced tyrosine phosphorylation | [3] |

Experimental Protocol: In Vitro Cell Proliferation Assay

A common method to assess the anti-proliferative effects of C225 is the MTT or similar colorimetric assay.

-

Cell Culture: Human squamous cell carcinoma cell lines (e.g., A431) are cultured in appropriate media supplemented with fetal bovine serum.

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the media is replaced with fresh media containing various concentrations of C225 or a control antibody.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells).

Experimental Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

The ability of C225 to induce ADCC is typically evaluated using a chromium-51 release assay or a non-radioactive LDH release assay.[7][9]

-

Target Cell Preparation: EGFR-expressing target cancer cells are labeled with a radioactive isotope (e.g., 51Cr) or used in an LDH-based assay.[9]

-

Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs), containing NK cells, are isolated from healthy donors.[7]

-

Co-culture: Labeled target cells are incubated with effector cells at various effector-to-target (E:T) ratios in the presence of different concentrations of C225 or a control antibody.[7]

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C.[9]

-

Supernatant Collection: The plate is centrifuged, and the supernatant is collected.

-

Measurement of Cytotoxicity: The amount of 51Cr or LDH released from lysed target cells into the supernatant is quantified. Spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) are used as controls.

-

Calculation: The percentage of specific lysis is calculated using a standard formula.

In Vivo Studies

The anti-tumor efficacy of C225 was further confirmed in animal models, primarily using human tumor xenografts in immunodeficient mice.

| Parameter | Animal Model | Tumor Type | Key Findings | Reference |

| Tumor Growth Inhibition | Athymic (nu/nu) mice | HNSCC xenografts | Significant reduction in tumor growth | [3] |

| Tumor Growth Inhibition | Athymic mice | A431 xenografts | Dose-dependent inhibition of tumor growth | [10] |

| Combination Therapy | Xenograft models | HNSCC | Synergistic effect with cisplatin | [11] |

| Combination Therapy | Xenograft models | HNSCC | Enhanced anti-tumor effect with radiation | [1] |

Experimental Protocol: In Vivo Xenograft Model

-

Animal Model: Athymic (nu/nu) or other immunodeficient mice are used to prevent rejection of human tumor cells.[12]

-

Tumor Cell Implantation: A suspension of human HNSCC cells (e.g., A431) is injected subcutaneously into the flank of the mice.[10]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.[10]

-

Treatment Groups: Once tumors reach a specific size, mice are randomized into different treatment groups: vehicle control, C225 alone, chemotherapy alone (e.g., cisplatin), radiation alone, or combinations thereof.

-

Drug Administration: C225 is typically administered intraperitoneally (i.p.) at specified doses and schedules (e.g., 0.25 mg/mouse, twice weekly).[10][13]

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry).

Early Clinical Development

Based on the promising preclinical data, C225 advanced into clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with advanced solid tumors, including HNSCC.

Phase I Clinical Trials

Early Phase I studies in patients with various advanced cancers established the safety profile and determined the recommended dose of C225. These trials demonstrated that C225 has a nonlinear pharmacokinetic profile, with saturation of systemic clearance at higher doses.[14] A characteristic acneiform rash was identified as a common and dose-dependent side effect, which was later found to correlate with treatment response.[2]

A key Phase Ib study investigated C225 in combination with cisplatin in patients with recurrent HNSCC.[11] This trial was crucial in determining the tumor EGFR saturation dose and provided early evidence of clinical activity.[11]

| Trial Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| Phase I | Advanced solid tumors | C225 monotherapy (dose escalation) | Determined safety profile and recommended dose; observed acneiform rash. | [14] |

| Phase Ib | Recurrent HNSCC | C225 (dose escalation) + Cisplatin | Established tumor EGFR saturation at a loading dose of 400 mg/m² followed by 250 mg/m² weekly; showed promising response rates. | [11] |

| Phase I | Locoregionally advanced HNSCC | C225 + Radiation Therapy | Demonstrated the safety of combining C225 with radiation. | [14] |

Clinical Trial Protocol Synopsis: Phase Ib Study in HNSCC (C225 + Cisplatin)

-

Objective: To determine the tumor EGFR saturation dose of C225 and to evaluate the safety and preliminary efficacy of C225 in combination with cisplatin.[11]

-

Patient Population: Patients with recurrent squamous cell carcinoma of the head and neck with tumors accessible for repeated biopsies.[11]

-

Study Design: Dose-escalation study of C225 with a fixed dose of cisplatin.

-

Treatment: Patients received an initial loading dose of C225 followed by weekly infusions, in combination with cisplatin administered at standard intervals.

-

Assessments:

-

Safety: Monitoring of adverse events.

-

Pharmacokinetics: Measurement of C225 serum concentrations.

-

Pharmacodynamics: Tumor biopsies were taken at baseline and during treatment to assess EGFR saturation by immunohistochemistry and to measure EGFR tyrosine kinase activity.[11]

-

Efficacy: Tumor response was evaluated using standard criteria.

-

Conclusion

The early research and development of this compound (Cetuximab) provided a robust preclinical rationale for its clinical investigation. These foundational studies elucidated its mechanism of action, demonstrated its potent anti-tumor activity both in vitro and in vivo, and established a safe and effective dosing regimen in early clinical trials. This body of work laid the groundwork for the pivotal studies that would ultimately lead to its approval as a standard-of-care treatment for patients with head and neck cancer, representing a significant advancement in targeted cancer therapy.

References

- 1. The Role of Cetuximab for the Treatment of Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cetuximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cetuximab: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cetuximab? [synapse.patsnap.com]

- 5. Molecular mechanisms of resistance to the EGFR monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Enhancement of antibody-dependent cellular cytotoxicity of cetuximab by a chimeric protein encompassing interleukin-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Epidermal growth factor receptor-targeted therapy with C225 and cisplatin in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cetuximab: Preclinical Evaluation of a Monoclonal Antibody Targeting EGFR for Radioimmunodiagnostic and Radioimmunotherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Cetuximab: its unique place in head and neck cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Targets of Cetuximab (ENT-C225) in Otolaryngology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetuximab, a chimeric monoclonal antibody, has emerged as a significant targeted therapy in the management of certain malignancies. Within the field of otolaryngology, its primary application has been in the treatment of Head and Neck Squamous Cell Carcinoma (HNSCC), where it is often referred to as C225. This technical guide provides an in-depth overview of the molecular targets of Cetuximab, its mechanism of action, and its potential therapeutic applications in both oncologic and non-oncologic diseases of the ear, nose, and throat.

The principal molecular target of Cetuximab is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that is a member of the ErbB family of receptor tyrosine kinases.[1] Overexpression of EGFR is a common feature in many HNSCC tumors and is associated with a more aggressive disease course and poorer prognosis.[2][3] Cetuximab's development and application represent a paradigm shift in HNSCC treatment, moving towards more personalized and molecularly targeted therapeutic strategies.

Mechanism of Action in Head and Neck Squamous Cell Carcinoma

Cetuximab exerts its anti-tumor effects through several key mechanisms, all stemming from its high-affinity binding to the extracellular domain of EGFR. This interaction competitively inhibits the binding of endogenous ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[1][4]

The blockade of ligand binding prevents the conformational changes necessary for EGFR dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[5][6] This, in turn, inhibits the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis.[7]

Furthermore, as an IgG1 antibody, Cetuximab can mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[4] By engaging with Fcγ receptors on immune effector cells like natural killer (NK) cells, Cetuximab can trigger the lysis of tumor cells.[4]

The downstream consequences of EGFR inhibition by Cetuximab include:

-

Inhibition of Cell Cycle Progression: By blocking EGFR signaling, Cetuximab can induce G1 cell cycle arrest.

-

Induction of Apoptosis: The suppression of pro-survival signals emanating from EGFR can lead to programmed cell death.

-

Inhibition of Angiogenesis: Cetuximab can reduce the production of vascular endothelial growth factor (VEGF), a key promoter of new blood vessel formation that is essential for tumor growth.[1]

-

Reduced Tumor Invasion and Metastasis: EGFR signaling is implicated in cellular motility and invasion; its inhibition can therefore limit the metastatic potential of cancer cells.

Key Signaling Pathways Targeted by Cetuximab in HNSCC

The therapeutic efficacy of Cetuximab in HNSCC is intrinsically linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in this malignancy. The primary pathways affected are the PI3K/Akt and RAS/MAPK cascades, with STAT3 also playing a significant role.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][8] In HNSCC, this pathway is frequently hyperactivated due to mutations in key components or upstream signaling from receptors like EGFR.[7][9][10] Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3, in turn, activates Akt, which then phosphorylates a multitude of downstream targets, including mTOR, leading to enhanced protein synthesis and cell growth, and inhibition of apoptosis. Cetuximab's blockade of EGFR prevents the initial activation of this cascade.

The RAS/MEK/ERK (MAPK) Pathway

The Ras/Raf/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another crucial signaling cascade that governs cell proliferation, differentiation, and survival.[4] Activation of EGFR leads to the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate Ras. Activated Ras triggers a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation. Cetuximab's inhibition of EGFR prevents the initiation of this signaling cascade.

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in HNSCC pathogenesis, with STAT3 being a key player.[11][12] EGFR activation can lead to the phosphorylation and activation of STAT3, which then dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell survival and proliferation.[2][13] Cetuximab can inhibit this activation of STAT3.[11][12] Studies have shown that depletion of STAT-3 can enhance the sensitivity of HNSCC cells to Cetuximab, leading to increased apoptosis and DNA damage.[11][12]

Quantitative Data on Cetuximab in HNSCC

The efficacy of Cetuximab in HNSCC has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of Cetuximab in HNSCC Cell Lines

| Cell Line | IC50 (nM) | Reference |

| LICR-HN2 | 0.05 | [12] |

| LICR-HN5 | 0.43 | [12] |

| SC263 | 0.13 | [12] |

IC50 values represent the concentration of Cetuximab required to inhibit cell proliferation by 50%.

Table 2: Clinical Efficacy of Cetuximab in Recurrent/Metastatic HNSCC

| Study / Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| EXTREME Trial | |||||

| Cetuximab + Platinum + 5-FU | 222 | 36% | 5.6 | 10.1 | [14][15] |

| Platinum + 5-FU | 220 | 20% | 3.3 | 7.4 | [14][15] |

| ECOG 5397 | |||||

| Cetuximab + Cisplatin | 60 | 26% | Not Reported | 9.2 | [16] |

| Placebo + Cisplatin | 57 | 10% | Not Reported | 8.0 | [16] |

| Monotherapy (Platinum-Refractory) | |||||

| Cetuximab | 103 | 12.6% | Not Reported | 5.84 | [16] |

Table 3: Clinical Efficacy of Cetuximab in Locally Advanced HNSCC

| Study / Regimen | Number of Patients | Median Duration of Locoregional Control (months) | Median Overall Survival (OS) (months) | 3-Year OS Rate | Reference |

| Bonner et al. | |||||

| Cetuximab + Radiotherapy | 211 | 24.4 | 49.0 | 57% | [2][16] |

| Radiotherapy Alone | 213 | 14.9 | 29.3 | 44% | [2][16] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of Cetuximab.

Protocol 1: Western Blot for EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of Cetuximab on EGFR activation.

-

Cell Culture and Treatment: Culture HNSCC cells to 70-80% confluency. For ligand-induced phosphorylation studies, serum-starve the cells for 16-24 hours. Treat cells with varying concentrations of Cetuximab for a specified duration. Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells and incubate the lysate on ice for 30 minutes.[17] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[17]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).[6]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the signal using an ECL substrate and an imaging system.[6]

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like β-actin.[17]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate HNSCC cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight.

-

Drug Treatment: Treat cells with a serial dilution of Cetuximab and incubate for the desired period (e.g., 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 3: Co-Immunoprecipitation for EGFR-Cetuximab Complex

This protocol is used to confirm the interaction between Cetuximab and EGFR.

-

Cell Treatment and Lysis: Treat HNSCC cells with Cetuximab. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[19]

-

Pre-clearing Lysate: (Optional) Incubate the lysate with Protein A/G beads to reduce non-specific binding.[19]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C.[19]

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[19] Analyze the eluted proteins by Western blotting, probing for both EGFR and the heavy/light chains of Cetuximab (human IgG).

Potential Therapeutic Targets in Non-Malignant Otolaryngological Diseases

While the primary focus of Cetuximab has been on HNSCC, the role of EGFR in other otolaryngological conditions suggests potential for broader therapeutic applications.

Otitis Media

Otitis media (OM), a common inflammatory disease of the middle ear, is often caused by bacterial pathogens such as non-typeable Haemophilus influenzae (NTHi).[20] Recent research has shown that EGFR is involved in the inflammatory response induced by NTHi in middle ear epithelial cells.[16] EGFR activation by NTHi contributes to NF-κB activation and subsequent inflammation via the PI3K/Akt and MKK3/6-p38 pathways.[16] Therefore, inhibition of EGFR signaling presents a novel, non-TLR2-mediated therapeutic strategy for OM.[16] EGFR inhibitors have the potential to modulate the inflammatory cascade that leads to the clinical manifestations of otitis media.

Chronic Rhinosinusitis

Chronic rhinosinusitis (CRS) is another inflammatory condition of the upper airways where EGFR signaling may play a role. Elevated levels of EGFR ligands have been observed in various airway inflammatory diseases.[3] In CRS, particularly with nasal polyps, there is evidence of EGFR upregulation.[3] The EGFR ligand epiregulin has been shown to induce the expression of matrix metalloproteinase-1 (MMP-1), which is involved in tissue remodeling, a key feature of CRS.[3] Targeting the EGFR pathway could potentially mitigate the inflammation and tissue remodeling characteristic of CRS.

Conclusion

Cetuximab (this compound) is a well-established targeted therapy in otolaryngology, with its primary role in the treatment of HNSCC. Its mechanism of action is centered on the inhibition of the Epidermal Growth Factor Receptor, leading to the downregulation of critical signaling pathways such as PI3K/Akt and RAS/MAPK, and the modulation of STAT3 activity. The extensive preclinical and clinical data underscore its efficacy, particularly in combination with radiation and chemotherapy.

The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of Cetuximab's action and to explore mechanisms of resistance. Moreover, the emerging role of EGFR in non-malignant inflammatory conditions like otitis media and chronic rhinosinusitis opens new avenues for research and drug development. A deeper understanding of the molecular targets of Cetuximab and the pathways it modulates will be crucial for optimizing its current use and expanding its therapeutic potential in a wider range of otolaryngological diseases.

References

- 1. Role of PI3K/AKT pathway in squamous cell carcinoma with an especial focus on head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cetuximab for the Treatment of Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Consensus Guidelines on the Use of Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Head and neck cancer: the role of anti-EGFR agents in the era of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. benchchem.com [benchchem.com]

- 7. PI3K/AKT/mTOR signaling as a molecular target in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Role of the PI3K/Akt/mTOR Axis in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT-3 results in greater cetuximab sensitivity in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.uky.edu [scholars.uky.edu]

- 13. Targeting Stat3 abrogates EGFR inhibitor resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Cetuximab-Containing Combinations in Locally Advanced and Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 15. First‐line cetuximab + platinum‐based therapy for recurrent/metastatic head and neck squamous cell carcinoma: A real‐world observational study—ENCORE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The contribution of cetuximab in the treatment of recurrent and/or metastatic head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

ENT-C225 Safety and Toxicology Profile: A Technical Guide

Disclaimer: This document provides a comprehensive template for a safety and toxicology profile of the TrkB agonist, ENT-C225. Publicly available information on the safety and toxicology of this compound is limited to in vitro studies. The following sections on in vivo toxicology, safety pharmacology, and genotoxicity are based on standard preclinical testing guidelines and should be considered a template to be populated with actual study data as it becomes available.

Executive Summary

This compound is a novel small molecule activator of the Tropomyosin receptor kinase B (TrkB), a key receptor in the neurotrophin signaling pathway, with potential therapeutic applications in neurodegenerative disorders. This document provides a summary of the known and projected non-clinical safety and toxicology profile of this compound. The available in vitro data suggests a favorable preliminary safety profile. A comprehensive preclinical toxicology program, compliant with international regulatory guidelines, is necessary to fully characterize the safety of this compound prior to human clinical trials. This guide outlines the structure and typical data components of such a program.

Introduction to this compound

This compound is a potent and selective agonist of the TrkB receptor, mimicking the neuroprotective and neurogenic effects of its endogenous ligand, brain-derived neurotrophic factor (BDNF). By activating TrkB and its downstream signaling cascades, this compound promotes neuronal survival, differentiation, and synaptic plasticity. Its therapeutic potential is being explored for a range of neurological conditions.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C26H40N4O5 |

| Molecular Weight | 488.62 g/mol |

| CAS Number | 2919962-53-9 |

Non-Clinical Safety and Toxicology

A comprehensive non-clinical safety and toxicology program is essential to characterize the potential risks of this compound. The following sections detail the standard battery of studies performed to support clinical development.

In Vitro Toxicology

In vitro toxicology studies provide initial insights into the cytotoxic potential of a compound at the cellular level.

3.1.1 Cytotoxicity in NIH-3T3 TrkB Stable Transfected Cell Line

Available data from in vitro studies on a stable TrkB-expressing NIH-3T3 cell line indicate that this compound can reduce cell mortality induced by serum deprivation.[1]

| Assay | Cell Line | Concentration | Result | Reference |

| CellTox™ Green Cytotoxicity Assay | NIH-3T3 TrkB | 1 µM (24h) | Significantly improves cell viability and reduces cell mortality. | Antonijevic M, et al. 2023 |

| Neuroprotective Effect | Primary Astrocytes | 500 pM - 1 µM (48h) | Dose-dependent neuroprotective effect. | MedChemExpress |

Experimental Protocol: CellTox™ Green Cytotoxicity Assay

-

Objective: To assess the ability of this compound to reduce cell death caused by serum deprivation in a TrkB-expressing cell line.

-

Cell Line: NIH-3T3 cells stably transfected to express the TrkB receptor.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The growth medium is replaced with a serum-free medium to induce apoptosis.

-

This compound is added to the wells at various concentrations. A positive control (BDNF) and a vehicle control are included.

-

After a 24-hour incubation period, the CellTox™ Green Dye is added to all wells. This dye is impermeable to live cells but stains the DNA of dead cells.

-

Fluorescence is measured using a plate reader to quantify the number of dead cells.

-

The reduction in cell death is calculated relative to the vehicle control.

-

In Vivo Toxicology

In vivo studies are critical for understanding the systemic effects of this compound in a living organism. The following are standard studies conducted in compliance with OECD guidelines.

3.2.1 Acute Oral Toxicity

This study aims to determine the potential adverse effects of a single oral dose of this compound.

| Study Type | Species | Dosing | Key Findings (Placeholder) | Guideline |

| Acute Oral Toxicity | Rat | Single oral gavage | No mortality or significant clinical signs of toxicity observed up to 2000 mg/kg. | OECD 420 |

Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

-

Objective: To determine the acute oral toxicity of this compound.[2][3][4][5][6]

-

Species: Wistar rats (female).

-

Methodology:

-

A sighting study is performed with a single animal to determine the appropriate starting dose.

-

For the main study, five female rats are used for each dose level (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are fasted overnight prior to dosing.

-

This compound is administered as a single dose via oral gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

At the end of the observation period, all animals are subjected to a gross necropsy.

-

3.2.2 Sub-chronic Repeated Dose Toxicity

This study evaluates the effects of repeated oral administration of this compound over a 90-day period.

| Study Type | Species | Dosing | Key Findings (Placeholder) | Guideline |

| 90-Day Repeated Dose Oral Toxicity | Rat | Daily oral gavage for 90 days | No adverse effects observed at doses up to [X] mg/kg/day. Target organs for toxicity at higher doses were identified as [e.g., liver, kidney]. | OECD 408 |

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

-

Objective: To characterize the toxicity profile of this compound following repeated oral administration for 90 days.[7][8][9][10][11]

-

Species: Sprague-Dawley rats (10 males and 10 females per group).

-

Methodology:

-

At least three dose groups and a control group are used.

-

This compound is administered daily via oral gavage for 90 consecutive days.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.

-

At the end of the treatment period, all animals undergo a full necropsy, and a comprehensive list of tissues is collected for histopathological examination.

-

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.

| Study Type | Species | Key Endpoints (Placeholder) | Findings (Placeholder) | Guideline |

| Cardiovascular | Conscious Telemeterized Dogs | ECG, Blood Pressure, Heart Rate | No significant effects on cardiovascular parameters. | ICH S7A/S7B |

| Respiratory | Conscious Rats | Respiratory Rate, Tidal Volume | No adverse effects on respiratory function. | ICH S7A |

| Central Nervous System | Rats | Irwin Test (Behavioral and Physiological Observations) | No significant effects on neurobehavioral parameters. | ICH S7A |

Experimental Protocol: Safety Pharmacology Core Battery

-

Objective: To assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.[12][13][14][15][16]

-

Cardiovascular System (Dog):

-

Conscious dogs implanted with telemetry transmitters are used.

-

A single dose of this compound is administered.

-

Electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored.

-

-

Respiratory System (Rat):

-

Rats are placed in whole-body plethysmography chambers.

-

Respiratory rate and tidal volume are measured following a single dose of this compound.

-

-

Central Nervous System (Rat):

-

A functional observational battery (FOB) or Irwin test is conducted.

-

Rats are observed for changes in behavior, autonomic function, and neuromuscular coordination after a single dose of this compound.

-

Genotoxicity

Genotoxicity studies assess the potential of this compound to damage genetic material.

| Assay Type | System | Metabolic Activation | Result (Placeholder) | Guideline |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative | OECD 471 |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative | OECD 474 |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in amino acid-requiring strains of bacteria.[17][18][19][20][21]

-

Test System: Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Methodology:

-

The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

-

Several concentrations of this compound are tested.

-

The bacteria, test compound, and S9 mix (if applicable) are incubated together.

-

The mixture is plated on a minimal agar medium lacking the required amino acid.

-

After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

-

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Objective: To determine if this compound induces chromosomal damage in bone marrow erythroblasts of treated animals.[22][23][24][25][26]

-

Species: C57BL/6 mice.

-

Methodology:

-

At least three dose levels of this compound are administered to groups of mice, typically via the intended clinical route.

-

Bone marrow is collected at appropriate time points after treatment.

-

Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.

-

An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

-

Visualizations

Signaling Pathway

Caption: Simplified TrkB signaling pathway activated by this compound.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 10. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 12. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. criver.com [criver.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. nib.si [nib.si]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 20. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. iphasebiosci.com [iphasebiosci.com]

- 22. nucro-technics.com [nucro-technics.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. inotiv.com [inotiv.com]

Foundational Research on ENT-C225: A Technical Guide to Cetuximab in Head and Neck Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the foundational research on ENT-C225, now widely identified as Cetuximab (C225), a cornerstone therapy in the management of head and neck squamous cell carcinoma (HNSCC). Cetuximab is a chimeric human/murine IgG1 monoclonal antibody that specifically targets the Epidermal Growth Factor Receptor (EGFR), a key driver in the proliferation and survival of many epithelial cancers, including a high percentage of HNSCC.[1][2] This document will detail the mechanism of action, summarize key quantitative data from seminal clinical trials, provide detailed experimental protocols for foundational preclinical studies, and visualize critical pathways and workflows.

Mechanism of Action

Cetuximab exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the inhibition of the Epidermal Growth Factor Receptor (EGFR).

-

EGFR Signaling Blockade : EGFR, a member of the ErbB family of receptor tyrosine kinases, is overexpressed in a majority of HNSCC cases, which is correlated with a poor prognosis.[1] Upon binding of its natural ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[1] Cetuximab competitively binds to the extracellular domain III of EGFR with high affinity, sterically hindering the binding of endogenous ligands.[2] This blockade prevents receptor activation and subsequent signal transduction through key pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to an inhibition of cell cycle progression and induction of apoptosis.[1][2]

-

Receptor Internalization and Downregulation : Beyond simple blockade, the binding of Cetuximab to EGFR can induce the internalization and degradation of the receptor, leading to a reduction in the number of available receptors on the cell surface and a sustained attenuation of EGFR-mediated signaling.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) : As an IgG1 antibody, Cetuximab's Fc region can be recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers ADCC, a potent immune mechanism where the immune cells release cytotoxic granules to lyse the antibody-coated tumor cell.[1][3]

Key Signaling Pathways

The therapeutic efficacy of Cetuximab is intrinsically linked to its ability to modulate critical intracellular signaling pathways that govern cancer cell behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Cetuximab induce antibody-dependent cellular cytotoxicity against EGFR-expressing esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of antibody-dependent cellular cytotoxicity of cetuximab by a chimeric protein encompassing interleukin-15 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling ENT-C225: A Technical Guide on its Known Mechanism and a Clarification on its Role in Inner Ear Disorders

For Immediate Release

This technical guide addresses the compound ENT-C225, clarifying its established scientific identity and critically examining its hypothetical role in inner ear disorders. This document is intended for researchers, scientists, and drug development professionals. Based on a comprehensive review of available scientific literature and product databases, there is currently no direct evidence, preclinical data, or clinical trial information linking this compound to the treatment or study of inner ear pathologies. The query appears to stem from a potential conflation of compound identifiers.

The True Identity of this compound: A TrkB Receptor Activator

This compound is a small molecule compound identified as a potent and effective activator of the Tropomyosin receptor kinase B (TrkB) [1][2][3]. It is a derivative of the molecule LM22A-4 and has been shown to be highly active in inducing the phosphorylation of the TrkB receptor and its downstream signaling mediator, AKT, as well as promoting the outgrowth of neurites in cellular models[4].

-

CAS Number: 2919962-53-9[2]

-

Reported Properties: Exhibits favorable physicochemical characteristics and demonstrates neuroprotective properties in vitro[1][2][3].

Quantitative Data on In Vitro Activity (Non-Auditory)

The following table summarizes the available quantitative data regarding the bioactivity of this compound in foundational neuroscience research.

| Cell Line/System | Concentration | Treatment Duration | Key Finding |

| NIH-3T3 TrkB Cells | 1 µM | 20 minutes | Promoted TrkB receptor phosphorylation.[2] |

| Primary Astrocytes | 1 µM | 20 minutes | Promoted TrkB receptor phosphorylation.[2] |

| NIH-3T3 TrkB Cells | 1 µM | 24 hours | Significantly reduced cytotoxicity and cell mortality.[2] |

| Not Specified | 500 pM - 1 µM | 48 hours | Showed a dose-dependent neuroprotective effect.[2] |

General Experimental Protocols for Characterizing this compound

The characterization of this compound's activity involves standard cell and molecular biology techniques. A generalized workflow is as follows:

Caption: A generalized workflow for assessing the in vitro activity of this compound.

The BDNF/TrkB Signaling Pathway: A Rational, Yet Unexplored, Target for Inner Ear Therapeutics

This compound functions by activating the TrkB receptor, which is naturally stimulated by its ligand, Brain-Derived Neurotrophic Factor (BDNF). The BDNF/TrkB signaling cascade is fundamental for neuronal survival, differentiation, and synaptic plasticity. Within the auditory system, this pathway is critically important for the health and survival of spiral ganglion neurons—the nerve cells that transmit sound information from the cochlear hair cells to the brain.

While this makes TrkB a logical and compelling target for therapies aimed at treating certain forms of sensorineural hearing loss (e.g., those involving neuronal degeneration), it must be emphasized that no published studies have investigated this compound for this purpose.

Caption: The TrkB signaling pathway activated by this compound, leading to neuroprotection.

Clarification: this compound vs. C225 (Cetuximab)

The term "C225" is the widely recognized research designation for Cetuximab (Erbitux) , a monoclonal antibody that functions as an Epidermal Growth Factor Receptor (EGFR) inhibitor [5][6][7][8]. Its mechanism is entirely distinct from that of this compound.

The EGFR pathway is indeed relevant to inner ear homeostasis, though its role is multifaceted:

-

Physiological Role: EGFR is expressed in the inner ear and contributes to normal cell survival and function[9].

-

Potential for Ototoxicity: Case reports have linked other EGFR inhibitors (e.g., gefitinib) to rare instances of sensorineural hearing loss, though this has not been reported for Cetuximab[9][10].

-

Potential Therapeutic for NIHL: In contrast, preclinical studies have recently shown that EGFR inhibitors can protect against noise-induced hearing loss in animal models, suggesting a potential therapeutic application[11][12].

This highlights the complexity of EGFR signaling in the auditory system. However, this field of research is separate from the pharmacology of this compound.

Conclusion

This compound is a TrkB agonist with established neuroprotective effects in vitro. Its target, the TrkB receptor, represents a rational therapeutic target for auditory neuron protection and regeneration. However, there is currently no scientific evidence to support a role for this compound in treating inner ear disorders. The nomenclature should not be confused with C225 (Cetuximab), an EGFR inhibitor with a distinct and complex role in inner ear biology. Further research is required to determine if the neuroprotective promise of TrkB activators like this compound can be translated into a viable therapy for hearing loss.

References

- 1. TrkB | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-Molecule Trk Agonists: Where Do We Go from Here? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cetuximab (Erbitux™) [nf2is.org]

- 7. Inhibition of radiation-induced EGFR nuclear import by C225 (Cetuximab) suppresses DNA-PK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cetuximab/C225-induced intracellular trafficking of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensorineural hearing loss induced by gefitinib: A CARE-compliant case report and literature reviews - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoradiation-Induced Hearing Loss Remains a Major Concern for Head and Neck Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tingtherapeutics.com [tingtherapeutics.com]

- 12. In Silico Transcriptome-based Screens Identify Epidermal Growth Factor Receptor Inhibitors as Therapeutics for Noise-induced Hearing Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Cetuximab (IMC-C225): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction